Tetraethylene glycol-d8
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Overview
Description
Tetraethylene glycol-d8 is a deuterated form of tetraethylene glycol, a compound with the chemical formula C8H18O5. The deuterated form, indicated by the “-d8” suffix, means that eight hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethylene glycol-d8 typically involves the deuteration of tetraethylene glycol. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under acidic or basic conditions to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle the exchange reactions efficiently. The purity of the final product is ensured through various purification techniques, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tetraethylene glycol-d8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones
Reduction: Simpler alcohols
Substitution: Halogenated compounds
Scientific Research Applications
Tetraethylene glycol-d8 is widely used in various scientific research fields:
Chemistry: It is used as a solvent in NMR spectroscopy due to its deuterated nature, which minimizes background signals.
Biology: The compound is used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: It is used in the development of deuterium-labeled drugs to study their pharmacokinetics and metabolism.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tetraethylene glycol-d8 primarily involves its role as a solvent or a deuterium source. In NMR spectroscopy, the deuterium atoms in the compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. In biological studies, the deuterium atoms can be traced to understand metabolic pathways and the behavior of deuterium-labeled drugs.
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: The non-deuterated form of the compound.
Diethylene glycol: A shorter chain glycol with similar properties.
Triethylene glycol: Another glycol with a slightly shorter chain length.
Uniqueness
Tetraethylene glycol-d8 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other studies requiring minimal background interference. Its properties as a deuterium-labeled compound also make it valuable in tracing studies and the development of deuterium-labeled drugs.
Properties
Molecular Formula |
C8H18O5 |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[2-[2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2/i1D2,2D2,3D2,4D2 |
InChI Key |
UWHCKJMYHZGTIT-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])O)O |
Canonical SMILES |
C(COCCOCCOCCO)O |
Origin of Product |
United States |
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